![molecular formula C22H19N3O5S2 B2394157 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 923440-20-4](/img/structure/B2394157.png)
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as PTP1B inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. In addition, it has also been investigated for its potential anti-cancer properties, as N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that benzofuran and thiazole derivatives, which are part of the compound’s structure, have been associated with a broad range of biological activities .
Mode of Action
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Given the biological activities associated with benzofuran and thiazole derivatives, it can be inferred that the compound may interact with multiple pathways involved in cellular proliferation, inflammation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran and thiazole derivatives, it can be inferred that the compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its high potency and selectivity for N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is its potential as a therapeutic agent for type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent, particularly in cancers that overexpress N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. In addition, further studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and other pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the condensation of 4-(benzofuran-2-yl)thiazol-2-amine with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and subsequent reaction with morpholine-4-sulfonic acid. The final product is obtained after purification by column chromatography and recrystallization.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c26-21(15-5-7-17(8-6-15)32(27,28)25-9-11-29-12-10-25)24-22-23-18(14-31-22)20-13-16-3-1-2-4-19(16)30-20/h1-8,13-14H,9-12H2,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFHNYCJOJQQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
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